9-Chloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of organic molecules characterized by the presence of multiple heterocyclic rings, including pyrazolo, benzoxazine, and pyridine moieties. These compounds are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of pyrazolo[5,1-c][1,2,4]triazines and isoxazolo[3,4-d]pyrimidines has been achieved through reactions involving diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds. These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve the desired heterocyclic frameworks (Abdelhamid, Fahmi, & Alsheflo, 2012).
Molecular Structure Analysis
The structural elucidation of these compounds often relies on spectral data and, when possible, X-ray crystallography. For example, the detailed structure of substituted 1,10b-dihydro-5H-pyrazolo[1,5-c]1,3-benzoxazines has been determined using 1H NMR spectroscopy and X-ray diffraction studies. These analyses are crucial for confirming the molecular architecture and understanding the spatial arrangement of the atoms within the molecule (Desenko et al., 1991).
Scientific Research Applications
Antimicrobial and Anti-inflammatory Properties
9-Chloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine derivatives have demonstrated significant antimicrobial, anti-inflammatory, and antioxidant activities. In a study, spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines were created and assessed for these properties, revealing compounds with high antimicrobial activity against S. aureus and anti-inflammatory effects surpassing diclofenac, a reference drug, along with notable antioxidant activity (Mandzyuk et al., 2020).
Antitumor and Anti-inflammatory Activity
Another study synthesized 5-[4-(2-Aryl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzylidene]-1,3-thiazolidin-4-ones and evaluated them for antitumor and anti-inflammatory activities. These compounds show potential in both areas, emphasizing the versatility of this chemical structure in therapeutic applications (Horishny et al., 2020).
Antiviral Activity
A study focusing on antiviral activities synthesized various derivatives, including 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine. These compounds were evaluated for their cytotoxicity and activity against HSV1 and HAV-MBB, demonstrating the potential of benzoxazine derivatives in antiviral drug development (Attaby et al., 2006).
Synthesis and Antibacterial Activity
The synthesis of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, which carried specific substituents, showed significant in vitro antibacterial activity. These compounds, notably more potent than clinafloxacin against certain Gram-positive clinical isolates, underline the importance of structural modification in enhancing antibacterial properties (Asahina et al., 2008).
properties
IUPAC Name |
9-chloro-2-(4-methylphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O/c1-14-2-4-15(5-3-14)19-13-20-18-12-17(23)6-7-21(18)27-22(26(20)25-19)16-8-10-24-11-9-16/h2-12,20,22H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSXXFHEJHUUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.